![molecular formula C22H11Cl2NO4 B2361486 9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one CAS No. 220327-59-3](/img/structure/B2361486.png)
9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one is a useful research compound. Its molecular formula is C22H11Cl2NO4 and its molecular weight is 424.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
A study demonstrated the synthesis of a new series of chromeno[2,3-b]pyridines through chemical transformations of related compounds with methylene-active components. This research highlights the versatility of such compounds in creating heteroannelated structures, which could be foundational for developing new materials or pharmaceuticals with unique properties (Ibrahim et al., 2015).
Supramolecular Structures and Synthesis
Another investigation reported the molecular and supramolecular structures of certain isomers, illustrating the potential of these compounds in forming complex structures with specific chemical behaviors. The study's findings contribute to the understanding of molecular interactions and can inform the design of compounds with tailored properties (Padilla-Martínez et al., 2011).
Regioselective Synthesis
The development of methods for regioselective synthesis of derivatives is crucial for advancing chemical synthesis, offering pathways to obtain compounds with precise structural configurations. Such methods enhance the efficiency and selectivity of synthetic processes, important for producing complex molecules with potential applications in drug development and other areas (Yu et al., 2014).
Antimicrobial Evaluation
Research into the synthesis of chromeno[4,3-b]pyrazolo[4,3-e]pyridine derivatives and their subsequent evaluation for antimicrobial properties underscores the relevance of such compounds in medicinal chemistry. Discovering new antimicrobial agents is vital for addressing the ongoing challenge of antibiotic resistance (El-Essawy & El-Etrawy, 2014).
Molecular Docking for Breast Cancer
A study focusing on the docking studies of chromeno[4,3-b]pyridine derivatives for breast cancer highlights the potential therapeutic applications of these compounds. Computational modeling and docking studies help identify promising candidates for further development as anticancer drugs, showcasing the importance of such compounds in the search for new treatments (Abd El Ghani et al., 2022).
Zukünftige Richtungen
Future research could focus on the synthesis and characterization of this compound, as well as exploring its potential applications in various fields such as medicinal chemistry and material science. The biological and pharmaceutical properties of coumarins make them a topic of interest for many organic and pharmaceutical chemists .
Eigenschaften
IUPAC Name |
9-chloro-2-(6-chloro-2-oxochromen-3-yl)-4-methylchromeno[3,4-c]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl2NO4/c1-10-20-15(14-8-13(24)3-5-19(14)29-22(20)27)9-17(25-10)16-7-11-6-12(23)2-4-18(11)28-21(16)26/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGOCZHVURVMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C5=C(C=CC(=C5)Cl)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

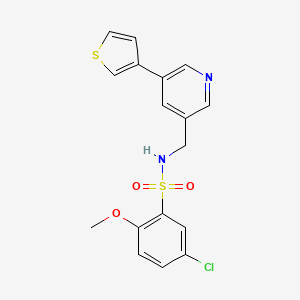
![Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2361406.png)


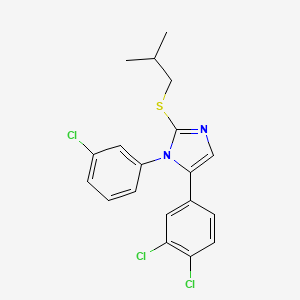
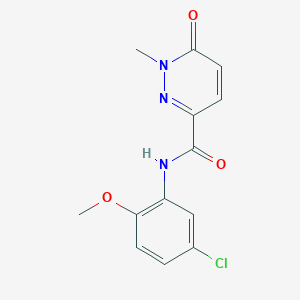
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine](/img/structure/B2361411.png)
![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)
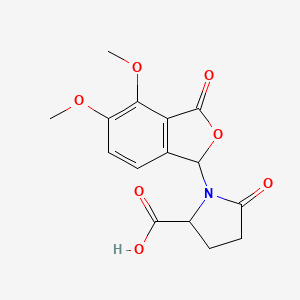
![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)
![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)
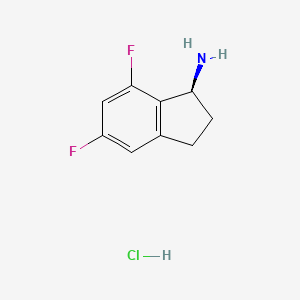
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)
